molecular formula C5H11NO B1346471 3-Methylmorpholine CAS No. 42185-06-8

3-Methylmorpholine

Cat. No.: B1346471
CAS No.: 42185-06-8
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-UHFFFAOYSA-N
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Description

3-Methylmorpholine is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, featuring a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine-like odor. It is used in various chemical processes and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form simpler amine compounds.

    Substitution: this compound can participate in substitution reactions where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine are often used in substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can produce various halogenated derivatives.

Biochemical Analysis

Biochemical Properties

3-Methylmorpholine plays a significant role in biochemical reactions, particularly as a catalyst and intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve nucleophilic substitution and ring-opening mechanisms. For instance, this compound can act as a nucleophile in reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substrates . Additionally, it can form complexes with metal ions, influencing the activity of metalloenzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinases, leading to alterations in cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes by forming reversible or irreversible complexes with their active sites . This interaction can lead to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. In vitro studies have shown that this compound is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential toxicity at elevated concentrations . Threshold effects have also been observed, where specific dosages are required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its own degradation and transformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolic processing.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound can affect its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria . The localization of this compound can impact its activity and function, as it may interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to particular subcellular locations.

Properties

IUPAC Name

3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303288
Record name 3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-06-8
Record name 42185-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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